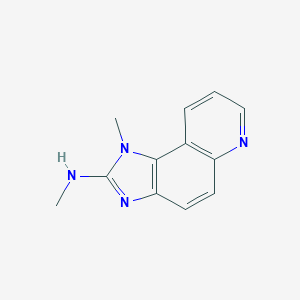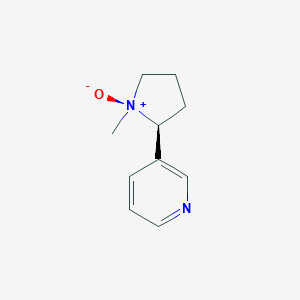
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
概要
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including those related to 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine, often involves multi-step processes that may include the oxidative decarboxylation-beta-iodination of amino acids or the condensation of certain precursors. For instance, a method for synthesizing 2,3-disubstituted pyrrolidines via one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides has been described, introducing iodine at the previously unfunctionalized position and allowing for the introduction of different substituents at the C-2 position (Boto, Hernández, de Leon, & Suárez, 2001).
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often elucidated using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For closely related compounds, structural studies have shown various bonding lengths and angles, indicating normal bonding environments and highlighting the importance of hydrogen bonding to the solubility and stability of these compounds. Single crystal X-ray diffraction studies provide detailed insights into the crystallographic parameters, facilitating a deeper understanding of the molecular conformation (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
Pyridine derivatives undergo a variety of chemical reactions, including coupling, isomerization, and cyclization, to form complex heterocyclic compounds. These reactions often involve the interaction of electron-poor (hetero)aryl halides with terminal propargyl N-tosylamines and N,S-ketene acetals, leading to the formation of highly fluorescent and partially pH-sensitive heterocycles (Schramm, Dediu, Oeser, & Müller, 2006).
科学的研究の応用
Medicinal Chemistry Applications
- Selective Receptor Antagonism: Compound 9, derived from modifications of 2-Methyl-6-(phenylethynyl)pyridine (a potent noncompetitive mGlu5 receptor antagonist), has shown potential as a highly selective mGlu5 receptor antagonist with anxiolytic activity (Cosford et al., 2003).
Organic Chemistry Applications
- Catalytic Methods for Pyridines: A novel catalytic method has been developed for introducing a methyl group onto the aromatic ring of pyridines, highlighting the versatility of pyridines in organic synthesis (Grozavu et al., 2020).
- Pyrrolidines Synthesis: The synthesis of pyrrolidines, such as in the reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, has been explored, showing their importance in chemistry and potential industrial applications (Żmigrodzka et al., 2022).
Pharmacology Applications
- Antiviral Activity: A novel orally bioavailable inhibitor of human rhinovirus 3C protease, Compound 1, has been identified, showing potent antiviral activity in cell-based assays (Patick et al., 2005).
Environmental Chemistry Applications
- Sonochemical Degradation: The sonochemical degradation of 3-Methyl pyridine, a toxic organic compound, has been studied, revealing effective treatment strategies for environmental remediation (Daware & Gogate, 2020).
Coordination Chemistry Applications
- Metal Complexes and Ferromagnets: The use of 2-pyridyl oximes in metal complexes chemistry has led to the discovery of species with interesting magnetic properties, highlighting the potential of pyridine derivatives in coordination chemistry (Dimakopoulou et al., 2022).
Safety And Hazards
将来の方向性
The compound could potentially be used in the synthesis of medicinal substances and natural products2. Further research and development are needed to fully explore its potential applications and benefits.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBQHICRCUQJJ-JQWIXIFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine | |
CAS RN |
51095-86-4 | |
| Record name | Nicotine N'-oxide, (1'S,2'S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051095864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1â??S,2â??S)-trans-Nicotine 1â??-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINE N'-OXIDE, (1'S,2'S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V35J35GP5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

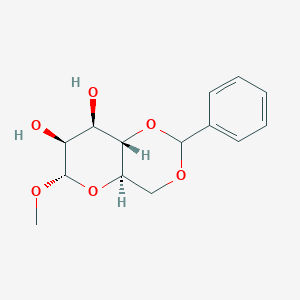
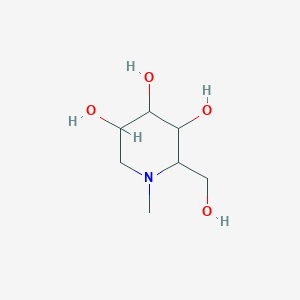
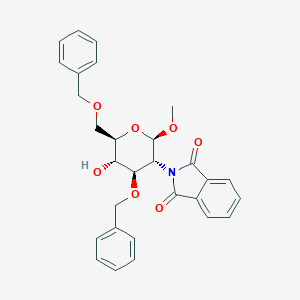
![2-[[3,5-Dihydroxy-6-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13694.png)
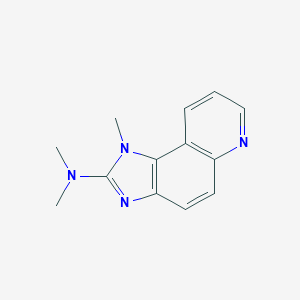
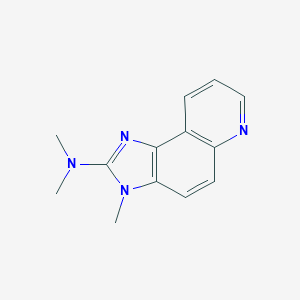
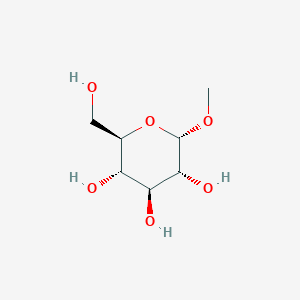
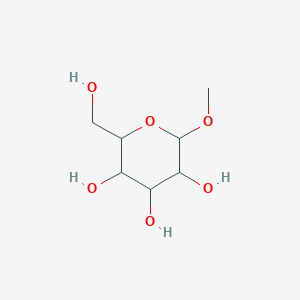

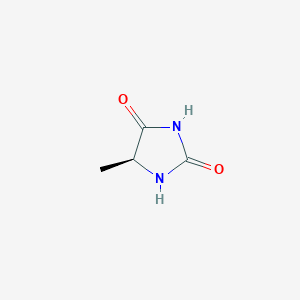

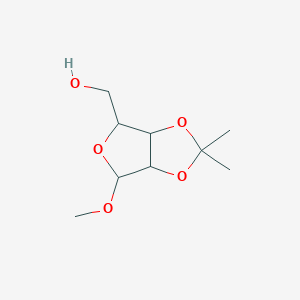
![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)
